4-Bromo-2-chlorophenol

Overview

Description

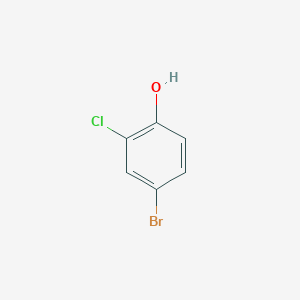

Chemical Identity: 4-Bromo-2-chlorophenol (BCP) is a halogenated phenol derivative with the molecular formula C₆H₄BrClO, a molecular weight of 207.45 g/mol, and CAS number 3964-56-5 . It features a phenolic ring substituted with bromine at the para position and chlorine at the ortho position.

Role as a Metabolite: BCP is the primary degradation product of the organophosphate pesticide profenofos, formed via hydrolysis, photolysis, or biodegradation of the phosphorothioate ester bond in profenofos . This degradation occurs in environmental matrices (soil, water), plants, and animals, with BCP subsequently undergoing enzymatic conjugation (e.g., glucosylation or sulfation) .

Toxicity and Regulatory Limits: The Food and Agriculture Organization (FAO) classifies BCP as a highly toxic impurity in profenofos formulations, mandating a maximum limit of 1% relative to profenofos content . Its toxicity exceeds that of profenofos, with evidence linking BCP to organoleptic taints in crops like melons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorophenol can be synthesized through several methods. One common method involves the bromination of 2-chlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorophenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution: Products include various substituted phenols depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include hydroxy derivatives and dehalogenated phenols.

Scientific Research Applications

4-Bromo-2-chlorophenol has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into its potential biological activities and interactions with enzymes and receptors is ongoing.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorophenol involves its interaction with various molecular targets. As a metabolite of profenofos, it is formed through the hydrolysis of the parent compound. It can undergo further metabolic transformations, including oxidation and conjugation reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenols

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | 49 | 234 | Bromo-para, chloro-ortho substituents |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 45 | 210 | Two chloro groups at ortho and para |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 64 | 238 | Single bromo-para substituent |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 43 | 220 | Single chloro-para substituent |

Key Comparison Points :

Chemical Stability: BCP is less stable under elevated temperatures (>54°C) and sunlight compared to profenofos, with accelerated degradation observed in stored pesticide formulations . In contrast, 2,4-dichlorophenol exhibits higher thermal stability due to its symmetrical substitution pattern .

Degradation Pathways: BCP is metabolized via hydrolysis and photolysis to form polar conjugates (e.g., glucosylsulfate in cotton plants) . 4-Bromophenol undergoes microbial degradation more rapidly than BCP, with fewer toxic intermediates .

Toxicity Profile: BCP’s acute toxicity (oral LD₅₀ in rats: ~300 mg/kg) is higher than 2,4-dichlorophenol (~600 mg/kg) and 4-chlorophenol (~500 mg/kg) . BCP also acts as a specific exposure biomarker for profenofos in humans, linked to cytochrome P450-mediated detoxification .

Environmental Impact: BCP accumulates in soils and water systems due to its persistence, whereas 4-chlorophenol is more readily mineralized by bacteria like Pseudomonas spp. .

Synthetic Reactivity: BCP demonstrates unique ortho-selectivity in cross-coupling reactions when catalyzed by Ph-DHTP, overriding the intrinsic reactivity order (Br > Cl) . This contrasts with 4-bromophenol, which follows typical halogen reactivity patterns.

Table 2: Degradation Rates Under Stress Conditions

Biological Activity

4-Bromo-2-chlorophenol (BCP) is a chemical compound that has garnered attention due to its biological activity, particularly as a metabolite of the pesticide profenofos. This article explores the biological implications of BCP, including its metabolism, toxicity, and potential applications.

This compound is characterized by the following properties:

- Molecular Formula : C6H4BrClO

- Molecular Weight : 219.45 g/mol

- Boiling Point : Approximately 301.1°F (149.5°C)

- Solubility : Slightly soluble in water, denser than water (density: 2.89 g/cm³) .

Metabolism and Formation

BCP is primarily formed through the metabolism of profenofos, an organophosphate pesticide. The enzymatic conversion involves specific cytochrome P450 enzymes (CYPs), notably CYP2C19, CYP2B6, and CYP3A4. Studies have shown that:

These findings indicate that CYP2C19 and CYP2B6 are the primary enzymes responsible for the detoxification of profenofos to BCP, making urinary BCP a potential biomarker for exposure to this pesticide.

Toxicity and Biological Effects

BCP exhibits various toxicological effects depending on the concentration and exposure route:

- Acute Toxicity : BCP is considered harmful if inhaled or ingested and can cause severe irritation to the skin and respiratory system .

- Chronic Exposure Risks : Long-term exposure may lead to dermatitis and other systemic effects due to its hepatotoxic properties .

Table 1: Toxicological Profile of BCP

| Effect | Description |

|---|---|

| Inhalation | Irritation of nose and throat |

| Skin Contact | Causes redness and irritation |

| Ingestion | Can lead to dizziness, unconsciousness |

| Chronic Exposure | Potential carcinogen; long-term health effects |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of BCP and related compounds. For instance:

- A study evaluated the antimicrobial potential of various brominated compounds against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds similar to BCP exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) at 100 µM |

|---|---|

| BCP | 30 |

| Standard Antibiotic | 50 |

Case Studies

- Profenofos Exposure Study : A study highlighted that individuals exposed to profenofos showed elevated levels of BCP in urine, correlating with metabolic activity in CYP enzymes .

- Toxicity Analysis in Cell Lines : Research involving human epithelial cells demonstrated that lower concentrations of BCP did not significantly affect cell viability, suggesting a threshold for toxicity .

Q & A

Basic Research Questions

Q. How is 4-bromo-2-chlorophenol formed as a metabolite in biological systems?

- Methodological Answer : this compound (BCP) is a detoxification product of the organophosphate pesticide profenofos. In humans and animals, cytochrome P450 enzymes (CYP2B6, CYP2C19, and CYP3A4) catalyze the hydrolysis of profenofos, cleaving the thiophosphate ester bond to release BCP. Kinetic studies using recombinant CYPs show CYP2C19 has the lowest Km (0.516 µM), indicating high affinity, while CYP2B6 exhibits the highest Vmax (47.9 nmol/min/nmol CYP). Urinary BCP, often conjugated to sulfate or glucuronide, serves as a biomarker for profenofos exposure, validated via GC-MS analysis .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is widely used. Soil or plant samples are extracted with 90% methanol, refluxed under basic (NaOH) and acidic (HCl) conditions, partitioned into organic solvents (e.g., isooctane or hexane), and cleaned via silica gel columns. Recovery rates average 89±13% for fortified samples (0.1–2.0 ppm). GC-MS in single-ion monitoring (SIM) mode enhances specificity, with BCP eluting at 10.6 min (m/z 207.85). Internal standards like chlorpyrifos (m/z 313.90) improve quantification accuracy .

Q. How do hydrolysis conditions influence the stability of this compound?

- Methodological Answer : BCP is stable under acidic and basic hydrolysis. However, its parent compound, profenofos, degrades rapidly in alkaline conditions. At pH 9 and 30°C, profenofos has a hydrolysis half-life of 2 hours, yielding BCP as the terminal product. Acidic conditions (pH 5) slow degradation (half-life: 670 hours). Hydrolysis intermediates include O-ethyl-O-(2-chloro-4-bromophenyl)-phosphate (CGA-47196). Experimental setups involve buffered solutions at controlled temperatures, with degradation monitored via HPLC or GC .

Advanced Research Questions

Q. What mechanisms drive soil-bound residue formation and environmental persistence of this compound?

- Methodological Answer : In soil, BCP binds irreversibly to organic matter, forming non-extractable residues. Aerobic studies show 23.8% extractable and 87.7% bound residues after 14 days, with pH 5.6–7.5 accelerating binding. Bound residues may remobilize via crop uptake or runoff. Experimental protocols involve radiolabeled (14C) BCP, sequential solvent extraction, and combustion analysis to quantify 14CO2 evolution. Autoclaved controls confirm microbial degradation contributes >25% to residue dynamics .

Q. How do microbial consortia degrade this compound in bioremediation contexts?

- Methodological Answer : Marine fungi (Penicillium raistrickii CBMAI 931 and Aspergillus sydowii CBMAI 935) degrade BCP via enzymatic hydrolysis. Liquid cultures (pH 7, 32°C, 130 rpm) show >90% degradation over 30 days. GC-MS-SIM tracks BCP depletion (retention time: 10.6 min) and identifies metabolites. Fungal lignin-modifying enzymes (e.g., laccases) are implicated, with activity confirmed via enzyme assays using ABTS or syringaldazine substrates .

Q. What role do CYP polymorphisms play in variable metabolic rates of this compound formation?

- Methodological Answer : Genetic variations in CYP2B6 and CYP2C19 significantly alter BCP formation kinetics. CYP2C19 poor metabolizers exhibit reduced intrinsic clearance (CLint = 48.8 mL/min/nmol) compared to extensive metabolizers. In vitro studies use pooled human liver microsomes and recombinant CYPs incubated with profenofos (1–100 µM). Reactions are quenched with acetonitrile, and BCP quantified via LC-MS/MS. Population variability is assessed using genotyped human samples, linking SNPs (e.g., CYP2B6*6) to metabolic inefficiency .

Q. How does this compound bioaccumulate in aquatic and terrestrial organisms?

- Methodological Answer : BCP accumulates in liver and kidney tissues due to its lipophilicity (logP ~2.8). Studies in fish and birds (e.g., Greater Adjutant storks) show liver concentrations up to 26,615.8 µg/g via GC-ECD. Bioaccumulation factors (BAFs) are calculated using steady-state tissue/water concentration ratios. Experimental designs involve dosing organisms with BCP-spiked feed, followed by tissue homogenization, Soxhlet extraction, and cleanup with Florisil columns .

Q. What experimental approaches quantify volatilization losses of this compound from soil?

- Methodological Answer : Volatilization is measured using soil microcosms under controlled airflow. Colombey sand treated with 14C-BCP loses 0.13% hourly, totaling 21% over 7 days. Parent compound (10%) and BCP (80%) dominate volatilized fractions. Trapped vapors are absorbed in ethylene glycol, quantified via scintillation counting. Volatilization rates correlate inversely with soil organic carbon content and microbial activity .

Properties

IUPAC Name |

4-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJPUXLAKVICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192745 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-56-5 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994SJ34D8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.